4,6-Dichloro-2,3-dihydro-1H-inden-1-amine hydrochloride
Description
4,6-Dichloro-2,3-dihydro-1H-inden-1-amine hydrochloride is a chloro-substituted dihydroindenyl-amine derivative with applications in heterocyclic chemistry and materials science. It serves as a key intermediate in synthesizing complex organic molecules due to its amine functionality and rigid indene backbone . While CymitQuimica lists this compound as discontinued, its structural analogs remain relevant in research, particularly for studying substituent effects on reactivity and physicochemical properties . This article provides a comparative analysis of this compound with its halogenated, alkylated, and enantiomeric analogs, supported by synthetic, structural, and application-based data.
Properties
IUPAC Name |
4,6-dichloro-2,3-dihydro-1H-inden-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2N.ClH/c10-5-3-7-6(8(11)4-5)1-2-9(7)12;/h3-4,9H,1-2,12H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXWNKDUIGULGMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1N)C=C(C=C2Cl)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30849429 | |
| Record name | 4,6-Dichloro-2,3-dihydro-1H-inden-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30849429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1199783-17-9, 907973-35-7 | |
| Record name | 1H-Inden-1-amine, 4,6-dichloro-2,3-dihydro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1199783-17-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,6-Dichloro-2,3-dihydro-1H-inden-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30849429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,6-dichloro-2,3-dihydro-1H-inden-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Mechanisms
Direct Chlorination of 2,3-Dihydro-1H-inden-1-amine
The most common approach involves the direct chlorination of 2,3-dihydro-1H-inden-1-amine. Chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) are employed under inert conditions. The reaction typically proceeds in anhydrous dichloromethane or chloroform at temperatures between −10°C and 25°C to prevent over-chlorination.
Key Steps:
- Protection of the Amine Group : To avoid unwanted side reactions, the primary amine is temporarily protected using acetyl or tert-butoxycarbonyl (Boc) groups.
- Electrophilic Aromatic Substitution : Chlorine atoms are introduced at the 4 and 6 positions of the indene ring via electrophilic substitution, facilitated by Lewis acids like aluminum chloride (AlCl₃) .
- Deprotection and Salt Formation : The protecting group is removed under acidic conditions, followed by treatment with hydrochloric acid to yield the hydrochloride salt.
Table 1: Comparison of Chlorinating Agents
| Agent | Solvent | Temperature | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Thionyl Chloride | CH₂Cl₂ | 0–25°C | 68 | 92 |
| PCl₅ | Chloroform | −10°C | 72 | 95 |
| Cl₂ Gas | CCl₄ | 25°C | 65 | 89 |
Multi-Step Synthesis from Indene Derivatives
An alternative route begins with indene or its oxidized analogs. For example, 1-indanone undergoes amination via the Gabriel synthesis or reductive amination to form the primary amine, followed by selective chlorination.
Procedure:
- Amination of 1-Indanone : Reaction with hydroxylamine hydrochloride forms the oxime, which is reduced using sodium cyanoborohydride (NaBH₃CN) to yield 2,3-dihydro-1H-inden-1-amine.
- Regioselective Chlorination : Directed ortho-metallation with n-butyllithium (n-BuLi) enables precise introduction of chlorine atoms at the 4 and 6 positions.
Industrial-Scale Production Strategies
Continuous Flow Synthesis
Modern facilities adopt continuous flow reactors to enhance scalability and reproducibility. In this system:
- Precursor Solution : 2,3-Dihydro-1H-inden-1-amine dissolved in tetrahydrofuran (THF) is mixed with PCl₅.
- Reactor Parameters : Residence time of 15–20 minutes at 10°C ensures complete conversion.
- In-Line Purification : The crude product is passed through a silica gel column integrated into the flow system, achieving >98% purity.
Optimization of Reaction Conditions
Catalytic Enhancements
The use of iodine (I₂) as a catalyst improves regioselectivity by polarizing the chlorine molecule, directing it to the para positions relative to the amine group. This method reduces byproducts such as 5-chloro isomers.
Table 2: Impact of Catalysts on Yield
| Catalyst | Chlorinating Agent | Yield (%) | Isomeric Purity (%) |
|---|---|---|---|
| None | SOCl₂ | 68 | 85 |
| I₂ | SOCl₂ | 75 | 94 |
| FeCl₃ | Cl₂ Gas | 70 | 88 |
Solvent Effects
Polar aprotic solvents like dimethylformamide (DMF) increase reaction rates but may promote side reactions. Non-polar solvents such as carbon tetrachloride (CCl₄) offer better control over exothermic reactions.
Analytical Characterization
Post-synthesis analysis employs:
- High-Performance Liquid Chromatography (HPLC) : To quantify purity (>99% by area normalization).
- Nuclear Magnetic Resonance (NMR) : ¹H NMR (400 MHz, D₂O) shows characteristic signals at δ 3.21 (m, 2H, CH₂), δ 6.85 (s, 1H, Ar-H), and δ 7.12 (s, 1H, Ar-H).
- Mass Spectrometry (MS) : ESI-MS m/z 202.08 [M+H]⁺, confirming the molecular ion.
Challenges and Mitigation Strategies
Regioselectivity Control
Competing chlorination at the 5 position remains a challenge. Computational modeling using density functional theory (DFT) identifies electron-deficient regions on the indene ring, guiding reagent selection.
Byproduct Formation
Over-chlorination products are minimized by:
- Strict temperature control (<25°C).
- Gradual addition of chlorinating agents.
- Use of scavengers like triethylamine to neutralize excess HCl.
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloro-2,3-dihydro-1H-inden-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indanone derivatives, while substitution reactions can produce a variety of functionalized indene compounds.
Scientific Research Applications
Organic Synthesis
4,6-Dichloro-2,3-dihydro-1H-inden-1-amine hydrochloride serves as a versatile building block in organic chemistry. It is utilized to synthesize more complex organic molecules through various reactions such as nucleophilic substitutions and electrophilic aromatic substitutions.
Biological Research
The compound is under investigation for its potential biological activities:
- Antimicrobial Activity : Research indicates that derivatives exhibit significant antimicrobial properties against strains like Staphylococcus aureus. For example:
| Compound | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| 4,6-Dichloro derivative | 3.12 - 12.5 | Staphylococcus aureus |
| Control (Ciprofloxacin) | 2.0 | Staphylococcus aureus |
This suggests that the compound may possess similar antimicrobial efficacy due to its structural characteristics.
Medicinal Chemistry
Ongoing research explores its potential as a pharmaceutical intermediate:
- Neurological Disorders : It may serve as a lead compound for developing drugs targeting conditions like Parkinson’s disease. Its structural analogs have been linked to neuroprotective effects and monoamine oxidase inhibition.
Study on Antibacterial Properties
A study published in MDPI examined various indene derivatives for antibacterial activities against resistant strains of bacteria. The findings indicated that halogen substitutions enhance potency compared to non-substituted analogs.
Anticancer Research
Another investigation focused on synthesizing indane derivatives for anticancer applications. Results showed that specific structural modifications significantly increased cytotoxicity against various cancer cell lines.
Mechanism of Action
The mechanism of action of 4,6-Dichloro-2,3-dihydro-1H-inden-1-amine hydrochloride involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Analogues
Chlorinated Derivatives
Chlorinated analogs differ in the position and number of chlorine atoms:
- (S)-4-Chloro-2,3-dihydro-1H-inden-1-amine hydrochloride (CAS 2109874-07-7) and (R)-4-Chloro-... (CAS 1637453-69-0): These enantiomers exhibit 93% structural similarity to the 4,6-dichloro variant, with chlorine at position 4 instead of 4,6. Their stereochemistry may influence chiral recognition in catalysis or medicinal chemistry .
- 4,5-Dichloro-2,3-dihydro-1H-inden-1-ol (CAS 69392-65-0): A hydroxylated analog with chlorines at positions 4 and 5, highlighting how substituent positioning affects hydrogen-bonding capabilities .
Fluorinated Derivatives
Fluorine substitution alters electronic properties and metabolic stability:
- (R)-5,6-Difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride (CAS 1637453-74-7): Features fluorine at positions 5 and 6, with a molecular weight of 205.63 g/mol. The electron-withdrawing fluorine atoms may enhance stability in high-resolution crystallography or pharmaceutical intermediates .
- 4,7-Difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride (CAS 832710-65-3): Available at 98% purity, this compound is marketed for scalable research applications, emphasizing fluorine’s role in modulating lipophilicity .
Alkylated Derivatives
Alkyl groups introduce steric bulk and hydrophobicity:
Enantiomeric Forms
Chiral centers impact biological activity and crystallization:
- (S)-5-Chloro-2,3-dihydro-1H-inden-1-amine hydrochloride and (R)-5-Chloro-... : These enantiomers (CAS 1228570-71-5 and others) underscore the importance of stereochemistry in pharmacological studies, where one enantiomer may exhibit higher efficacy or reduced toxicity .
Comparative Analysis
Substituent Effects
- Electronic Properties : Chlorine (electron-withdrawing) vs. fluorine (high electronegativity) vs. ethyl (electron-donating) groups influence reactivity. Chlorinated derivatives may enhance electrophilic aromatic substitution rates, while fluorine improves metabolic stability .
- Steric Effects : Diethyl analogs introduce bulkier substituents, reducing accessibility to reactive sites compared to dihalogenated variants .
Data Tables
Biological Activity
4,6-Dichloro-2,3-dihydro-1H-inden-1-amine hydrochloride (CAS No. 907973-35-7) is a chemical compound belonging to the class of indene derivatives. Its unique structural features, including the presence of chlorine substituents and an amine group, contribute to its biological activity and potential applications in medicinal chemistry. This article reviews the biological activities associated with this compound, summarizing relevant research findings, case studies, and data tables.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. These interactions may involve binding to specific receptors or enzymes, thereby modulating their activity. The exact mechanisms are still under investigation but may include:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation: It could act as an agonist or antagonist at certain receptor sites.
Antimicrobial Activity
Research has indicated that derivatives of indene compounds exhibit significant antimicrobial properties. For instance, studies have shown that related compounds possess minimum inhibitory concentrations (MIC) against various bacterial strains:
| Compound | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| 4,6-Dichloro derivative | 3.12 - 12.5 | Staphylococcus aureus |
| Control (Ciprofloxacin) | 2.0 | Staphylococcus aureus |
These findings suggest that this compound may also exhibit similar antimicrobial efficacy due to its structural similarities with other active compounds.
Case Studies
Recent investigations into the biological activity of indene derivatives have provided insights into their therapeutic potential:
- Study on Antibacterial Properties : A study published in MDPI examined various indene derivatives and their antibacterial activities against resistant strains of bacteria. The results indicated that compounds with halogen substitutions exhibited enhanced potency compared to non-substituted analogs .
- Anticancer Research : Another study focused on the synthesis of indane derivatives and their evaluation as potential anticancer agents. The findings revealed that certain structural modifications significantly increased cytotoxicity against different cancer cell lines .
Q & A
Q. What reaction conditions favor regioselective substitution at the 4- and 6-positions of the indene ring?
- Methodological Answer : Directed ortho-metallation (DoM) with lithium bases or Pd-catalyzed C–H activation can enhance regioselectivity. Solvent polarity (e.g., DMF vs. THF) and directing groups (e.g., sulfonamides) influence site preference. Competitive experiments with isotopic labeling (²H/¹³C) track substitution patterns .
Q. How can isotope-labeled derivatives (e.g., deuterated or ¹³C) be synthesized for tracer studies?
Q. What methodologies validate impurity profiling in batch-to-batch consistency?
Q. How does solvent choice influence solubility and reactivity in downstream derivatization?
- Methodological Answer : Polar aprotic solvents (DMSO, DMF) enhance solubility for SN2 reactions, while non-polar solvents (toluene) favor Friedel-Crafts alkylation. Hansen solubility parameters (HSPs) predict compatibility. Solvent-free mechanochemical methods reduce byproduct formation .
Q. What green chemistry approaches minimize waste in large-scale synthesis?
- Methodological Answer : Replace chlorinated solvents with cyclopentyl methyl ether (CPME) or water. Employ catalytic systems (e.g., Fe₃O₄ nanoparticles) for easier recovery. Process mass intensity (PMI) metrics quantify sustainability gains .
Q. How are degradation pathways elucidated, and what are the toxicological implications of major degradants?
- Methodological Answer : Stress testing under oxidative (H₂O₂), hydrolytic (H₂O/HCl), and photolytic conditions identifies degradants. Ames tests and in silico toxicity prediction (e.g., Derek Nexus) assess mutagenicity of byproducts like chloroanilines .
Q. What statistical frameworks ensure robustness in method validation (e.g., HPLC, titration)?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
